molecular formula C10H7ClINO B8173550 4-chloro-6-iodo-1-methylquinolin-2(1H)-one

4-chloro-6-iodo-1-methylquinolin-2(1H)-one

Cat. No. B8173550
M. Wt: 319.52 g/mol
InChI Key: GOPYMQFYUYWZBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-6-iodo-1-methylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C10H7ClINO and its molecular weight is 319.52 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-chloro-6-iodo-1-methylquinolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-6-iodo-1-methylquinolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Substitution Reactions for Synthesis : Tsvetkov et al. (2002) described a method for selectively substituting iodine and chlorine atoms in 4-chloro-6-iodoquinoline, enabling the synthesis of diarylquinolines with different aryl groups. This process allows for the creation of diverse compounds in a one-pot procedure with high yields (Tsvetkov, Latyshev, Lukashev, & Beletskaya, 2002).

  • Potential in Drug Development : Research by Rizvi et al. (2008) showed that novel chalcones derived from similar compounds exhibit unique structures and interactions, making them potential candidates for drug development (Rizvi, Siddiqui, Ahmad, Ahmad, & Parvez, 2008).

  • Drug Delivery Systems : A study by Thanh et al. (2017) revealed that substituted 4-methylquinolin-2(1H)-ones could be used to produce substituted tetrazolo[1,5-a]quinolines, which might serve as promising drug delivery systems (Thanh, Nguyệt, Hoai, & T. T. Ha, 2017).

  • Pharmaceutical Potency : Kose et al. (2018) found that 2-chloro-3-methylquinoline (2Cl3MQ) has the potential as a pharmaceutical agent, particularly as an inhibitor of Malate Synthase from Mycobacterium Tuberculosis (Kose, Atac, & Bardak, 2018).

  • Antimicrobial Activity : Murugavel et al. (2017) demonstrated that 4-chloro-6-methylquinolin-2(1H)-one derivatives exhibit promising antimicrobial activity against various bacteria and fungi, suggesting their potential use in pharmaceuticals and food additives (Murugavel, Sundramoorthy, Lakshmanan, Subashini, & Kumar, 2017).

  • Anticancer Potential : Sirisoma et al. (2009) identified a derivative, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, as an effective anticancer agent with significant blood-brain barrier penetration and apoptosis induction (Sirisoma, Pervin, Zhang, Jiang, Willardsen, Anderson, Mather, Pleiman, Kasibhatla, Tseng, Drewe, & Cai, 2009).

properties

IUPAC Name

4-chloro-6-iodo-1-methylquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClINO/c1-13-9-3-2-6(12)4-7(9)8(11)5-10(13)14/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOPYMQFYUYWZBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)I)C(=CC1=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-6-iodo-1-methylquinolin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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